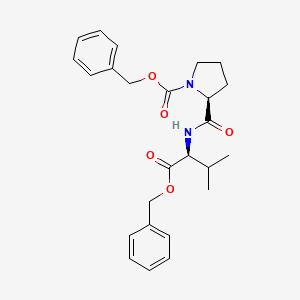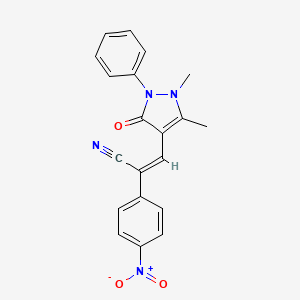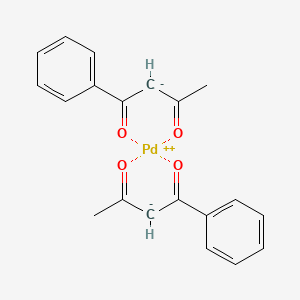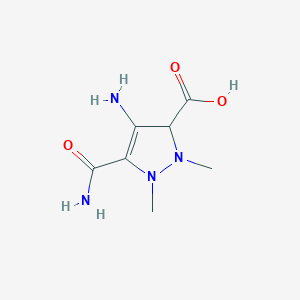
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form 3,5-dimethylpyrazole. This intermediate is then subjected to further reactions to introduce the amino, carbamoyl, and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3,5-dimethylpyrazole
- 5-Carbamoyl-3-methylpyrazole
- 1,2-Dimethyl-3-carboxypyrazole
Uniqueness
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications that may not be achievable with other similar compounds.
Propiedades
Fórmula molecular |
C7H12N4O3 |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
4-amino-5-carbamoyl-1,2-dimethyl-3H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H12N4O3/c1-10-4(6(9)12)3(8)5(7(13)14)11(10)2/h5H,8H2,1-2H3,(H2,9,12)(H,13,14) |
Clave InChI |
XOOPGOHENUPJNG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(=C(N1C)C(=O)N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


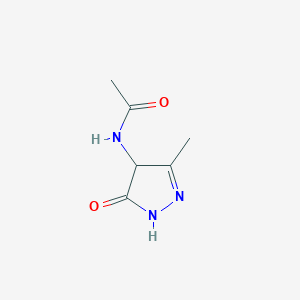
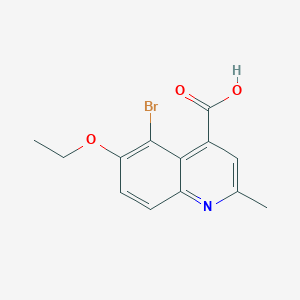

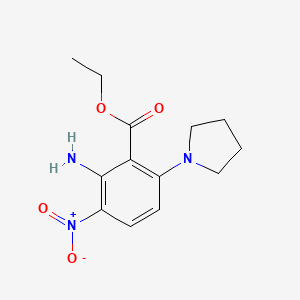
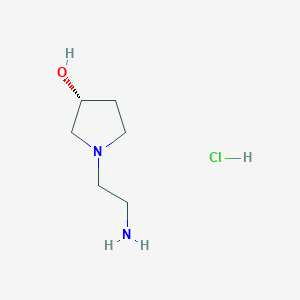
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
![(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
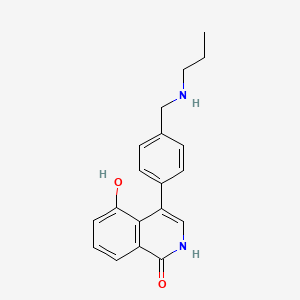
![1H-Pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B12874879.png)
